molecular formula C11H21NS3 B12719325 2-Ethyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine CAS No. 156000-11-2

2-Ethyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine

Cat. No.: B12719325
CAS No.: 156000-11-2
M. Wt: 263.5 g/mol
InChI Key: LBLJGZRZPNEIGS-UHFFFAOYSA-N
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Description

2-Ethyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine is an organic compound characterized by its unique structure, which includes a thiazolidine ring and a dithiolan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine typically involves the reaction of 2-methyl-1,3-dithiolane with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the thiazolidine ring. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The process includes the purification of the final product using techniques such as distillation or recrystallization to remove any impurities and achieve the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiazolidine ring to a more saturated form.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Ethyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Ethyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine involves its interaction with specific molecular targets. The thiazolidine ring and dithiolan moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-2-methyl-1,3-dithiolane: Shares the dithiolan moiety but lacks the thiazolidine ring.

    2-Ethyl-2-methyl-1,3-dioxolane: Contains a dioxolane ring instead of a thiazolidine ring.

    Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate: Similar in structure but with a dioxolane ring and an acetate group.

Uniqueness

2-Ethyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)thiazolidine is unique due to the presence of both the thiazolidine ring and the dithiolan moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

156000-11-2

Molecular Formula

C11H21NS3

Molecular Weight

263.5 g/mol

IUPAC Name

2-ethyl-2-[2-(2-methyl-1,3-dithiolan-2-yl)ethyl]-1,3-thiazolidine

InChI

InChI=1S/C11H21NS3/c1-3-11(12-6-7-15-11)5-4-10(2)13-8-9-14-10/h12H,3-9H2,1-2H3

InChI Key

LBLJGZRZPNEIGS-UHFFFAOYSA-N

Canonical SMILES

CCC1(NCCS1)CCC2(SCCS2)C

Origin of Product

United States

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